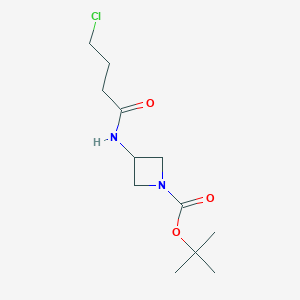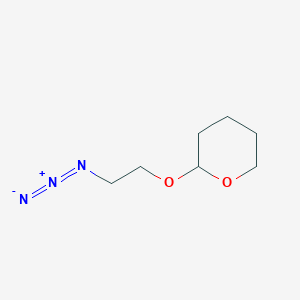
2-(2-Azidoethoxy)tetrahydropyran
Vue d'ensemble
Description
“2-(2-Azidoethoxy)tetrahydropyran” is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “2-(2-Azidoethoxy)tetrahydropyran”, involves several strategies based on typical retrosynthetic disconnections . These strategies include etherification, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of “2-(2-Azidoethoxy)tetrahydropyran” consists of a tetrahydropyran ring with an azidoethoxy group attached . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
Tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, can undergo various chemical reactions. These reactions include intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins . Other reactions involve the addition of a Cu-O bond across the C-C double bond .
Applications De Recherche Scientifique
Synthesis of Tetrahydropyran Derivatives
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . The compound “2-(2-Azidoethoxy)tetrahydropyran” could potentially be used in the synthesis of tetrahydropyran derivatives .
Total Synthesis of Neopeltolide
Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists . The complex structure of Neopeltolide, which includes a tetrahydropyran ring, could potentially be synthesized using "2-(2-Azidoethoxy)tetrahydropyran" .
Synthesis of Attenol A and Gambieric Acid A
The synthetic methodology involving “2-(2-Azidoethoxy)tetrahydropyran” has been applied to total syntheses of attenol A and gambieric acid A .
Partial Synthesis of Okadaic Acid
Okadaic acid, a marine natural product, has been partially synthesized using a methodology that involves "2-(2-Azidoethoxy)tetrahydropyran" .
Derivatization of Celastrol
Celastrol, a natural compound with potential therapeutic properties, can be derivatized using "2-(2-Azidoethoxy)tetrahydropyran" .
Drug Discovery for Rheumatoid Arthritis
The synthesized compound from the derivatization of celastrol has been investigated for its binding mode with sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis .
Safety and Hazards
Orientations Futures
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, is of significant interest . This could have a significant impact on chemical biology and drug discovery in the forthcoming decades .
Mécanisme D'action
Target of Action
The primary target of 2-(2-Azidoethoxy)tetrahydropyran is the sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) . SERCA is a known target for the development of novel therapeutics for rheumatoid arthritis .
Mode of Action
The compound interacts with its target, SERCA, through a binding mode that can be forecasted by computational investigations
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Azidoethoxy)tetrahydropyran were assessed by predicting its drug-likeness
Propriétés
IUPAC Name |
2-(2-azidoethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUCTOALORWJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733586 | |
| Record name | 2-(2-Azidoethoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
835625-50-8 | |
| Record name | 2-(2-Azidoethoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

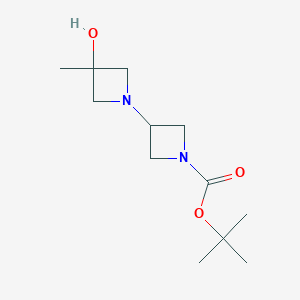
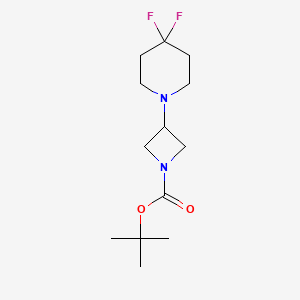
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
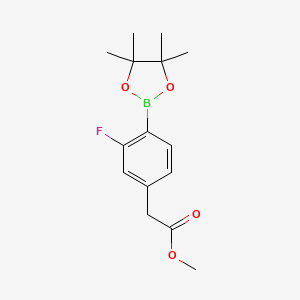
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)
![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
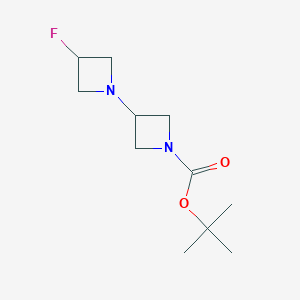
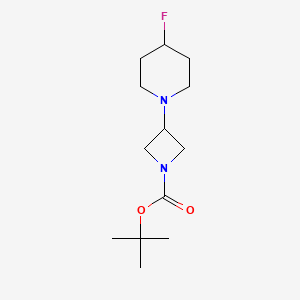
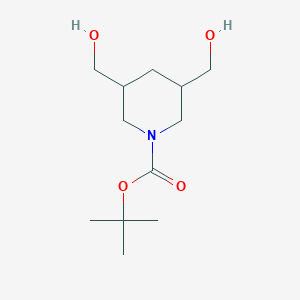

![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

